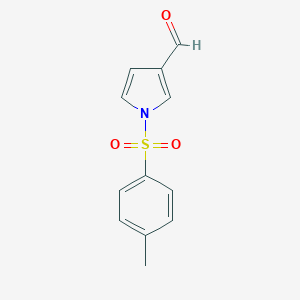

1-Tosyl-1H-pyrrole-3-carbaldehyde

Vue d'ensemble

Description

1-Tosyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3S . It has an average mass of 249.286 Da and a monoisotopic mass of 249.045959 Da .

Synthesis Analysis

The synthesis of pyrroles, including 1-Tosyl-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . A sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has also been developed. This reaction involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .Chemical Reactions Analysis

The chemical reactions involving 1-Tosyl-1H-pyrrole-3-carbaldehyde are diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines . In another reaction, it can participate in a sequential multi-component reaction involving a proline-catalyzed direct Mannich reaction-cyclization sequence followed by IBX-mediated oxidative aromatization .Physical And Chemical Properties Analysis

1-Tosyl-1H-pyrrole-3-carbaldehyde is a solid substance that can range in color from white to yellow to brown or gray . It has a molecular weight of 95.1 . The compound should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique

Bioactive Scaffold in Medicinal Chemistry

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary of the Application

1-Tosyl-1H-pyrrole-3-carbaldehyde serves as a core scaffold for designing bioactive molecules. It has been investigated as an inhibitor for enzymes such as aldose reductase and tubulin polymerization . These enzymes play crucial roles in diseases, making this scaffold relevant for drug development.

Experimental Procedures

Researchers modify 1-Tosyl-1H-pyrrole-3-carbaldehyde by introducing specific functional groups to enhance its bioactivity. Synthetic routes involve various reactions, such as nucleophilic substitutions, condensations, and cyclizations.

Results and Outcomes

Studies have reported promising inhibitory activity against target enzymes. Quantitative data on IC50 values (concentration required for 50% inhibition) and structure-activity relationships are available .

Organic Synthesis and Spectroscopic Studies

Specific Scientific Field

Organic synthesis and spectroscopy.

Summary of the Application

1-Tosyl-1H-pyrrole-3-carbaldehyde is a versatile building block for synthesizing other compounds. Its Fourier-Transform-Infrared (FTIR), Fourier-Transform-Raman (FTR), and nuclear magnetic resonance (NMR) spectra have been studied .

Experimental Procedures

Researchers use standard synthetic methods to derivatize 1-Tosyl-1H-pyrrole-3-carbaldehyde. Spectroscopic studies involve recording its FTIR, FTR, and NMR spectra.

Results and Outcomes

The spectral data provide valuable information about the compound’s structure, functional groups, and chemical environment.

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCPINMMJOQEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438971 | |

| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tosyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

117954-70-8 | |

| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)

![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)

![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)

![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)

![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)